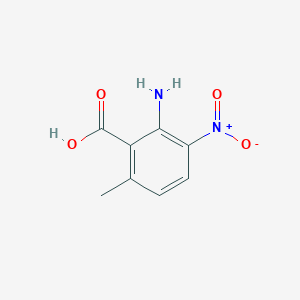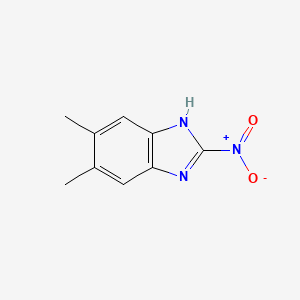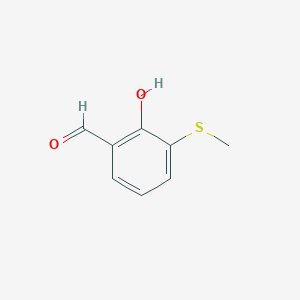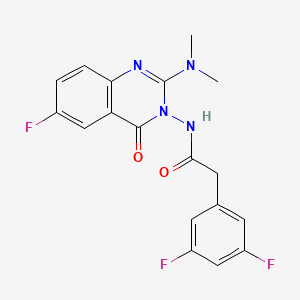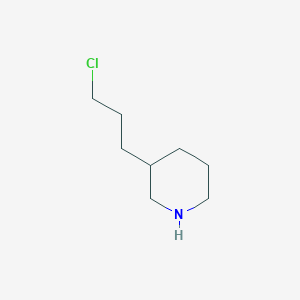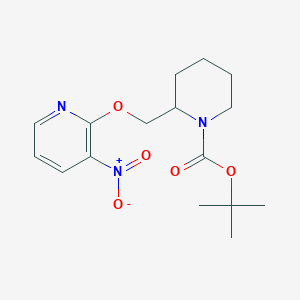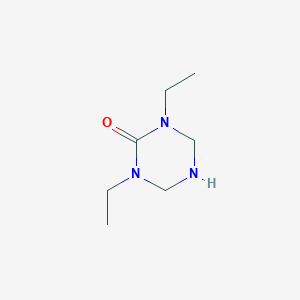![molecular formula C15H9ClN4O B13962169 (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom, an oxadiazole ring, and a phenyl group attached to an acetonitrile moiety. The presence of these functional groups endows the compound with distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a hydrazide intermediate with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process. The chloropyridine moiety is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a chlorinating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or sulfuryl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for further studies in drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Studies focus on its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders. Its mechanism of action and interaction with cellular pathways are key areas of investigation.
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials with specific properties.
作用機序
The mechanism of action of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
類似化合物との比較
Similar Compounds
(3-[5-{6-Bromo-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Similar structure with a bromine atom instead of chlorine.
(3-[5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Contains a methyl group instead of chlorine.
(3-[5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile: Features a fluorine atom in place of chlorine.
Uniqueness
The uniqueness of (3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable scaffold for drug development.
特性
分子式 |
C15H9ClN4O |
|---|---|
分子量 |
296.71 g/mol |
IUPAC名 |
2-[3-[5-(6-chloropyridin-3-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C15H9ClN4O/c16-13-5-4-12(9-18-13)15-20-19-14(21-15)11-3-1-2-10(8-11)6-7-17/h1-5,8-9H,6H2 |
InChIキー |
NPDRAXXZRVVTTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


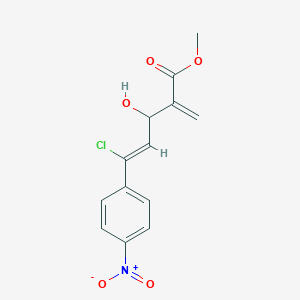
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
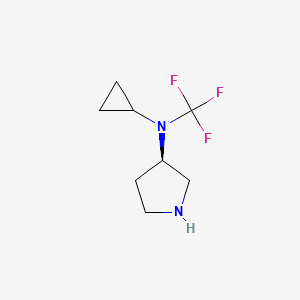

![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
